molecular formula C9H21N3O B13767576 1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL CAS No. 54736-47-9

1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL

Cat. No.: B13767576
CAS No.: 54736-47-9
M. Wt: 187.28 g/mol
InChI Key: IFJMAOCMMIEGBE-UHFFFAOYSA-N
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Description

"1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL" is a synthetic organic compound featuring a propan-2-ol backbone substituted with a piperazine-ethylamino group.

Properties

CAS No.

54736-47-9

Molecular Formula

C9H21N3O

Molecular Weight

187.28 g/mol

IUPAC Name

1-(2-piperazin-1-ylethylamino)propan-2-ol

InChI

InChI=1S/C9H21N3O/c1-9(13)8-11-4-7-12-5-2-10-3-6-12/h9-11,13H,2-8H2,1H3

InChI Key

IFJMAOCMMIEGBE-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCN1CCNCC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL typically involves the reaction of piperazine with an appropriate alkylating agent. One common method involves the reaction of piperazine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated piperazine derivatives.

Scientific Research Applications

1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between "1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL" and related compounds are analyzed below.

Table 1: Structural Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight CAS Number Source
1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL C9H20N3O Piperazine-ethylamino, hydroxyl 186.28 g/mol Not provided N/A
1-(2-Methylpiperazin-1-yl)propan-2-OL C8H18N2O Methyl-piperazine , hydroxyl 158.24 g/mol 126934-46-1
Bisoprolol fumarate C18H31NO4·C4H4O4 Phenoxy-ethoxy-methyl, isopropylamino 766.93 g/mol 104344-23-2
1-Piperazin-1-yl-3-m-tolyloxy-propan-2-OL C14H22N2O2 m-Tolyloxy , piperazine 250.34 g/mol 110894-01-4
Nadolol Impurity F (Hydrochloride) C16H24ClNO2 Naphthalen-1-yloxy, tert-butylamino 313.83 g/mol 15230-34-9

Key Differences and Implications

Methyl substitution on the piperazine ring may enhance lipophilicity but reduce basicity compared to the unsubstituted piperazine in the target compound . Bisoprolol fumarate (a β1-selective blocker) includes a bulky phenoxy-ethoxy-methyl group, which improves cardioselectivity and metabolic stability. The target compound’s simpler structure may lack this selectivity, limiting its therapeutic utility .

Aromatic vs. Nadolol Impurity F contains a naphthalenyloxy group, which is structurally distinct from the target compound’s aliphatic chain. This aromatic system likely increases β-blocker potency but may also elevate toxicity risks .

Molecular Weight and Bioavailability

  • The target compound (MW 186.28 g/mol) is smaller than bisoprolol (766.93 g/mol) and the m-tolyloxy derivative (250.34 g/mol), suggesting better diffusion across biological membranes but shorter half-life due to rapid metabolism.

Table 2: Functional Group Impact

Functional Group Target Compound 1-(2-Methylpiperazin-1-yl)propan-2-OL Bisoprolol
Piperazine ring Yes Yes (methyl-substituted) No
Ethylamino linker Yes No No
Aromatic substituent No No Yes
Hydroxyl group Yes Yes Yes

Biological Activity

1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL, also known by its chemical identifier CID 108259, is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

The compound has the molecular formula C9H21N3OC_9H_{21}N_3O and is characterized by the presence of a piperazine moiety, which is often associated with various biological activities, including neuropharmacological effects.

Neuroprotective Effects

Research has indicated that derivatives of piperazine, including 1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL, exhibit neuroprotective properties. A study demonstrated that piperazine derivatives can act as agonists for dopamine receptors (D2 and D3), which are critical in treating conditions like Parkinson's disease. For instance, compounds similar to 1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL have been shown to reverse locomotor deficits in animal models of Parkinson's disease through their dopaminergic activity .

Radioprotective Properties

Another area of interest is the compound's potential as a radioprotective agent. Research involving various piperazine derivatives revealed that some compounds could protect human cells from radiation-induced apoptosis while maintaining low cytotoxicity. Specifically, certain derivatives exhibited enhanced survival rates in irradiated mice, indicating a promising avenue for further investigation in radioprotection .

The mechanisms underlying the biological activities of 1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL largely relate to its interaction with neurotransmitter systems and cellular protective pathways:

  • Dopamine Receptor Agonism : The compound's structural similarity to dopamine allows it to bind effectively to dopamine receptors, facilitating neurotransmission and potentially alleviating symptoms associated with dopaminergic deficiencies.
  • Antioxidant Activity : Some studies have suggested that piperazine derivatives can exhibit antioxidant properties, reducing oxidative stress in neural tissues and contributing to their neuroprotective effects .
  • Radioprotection Mechanism : The radioprotective effects may be attributed to the modulation of cellular pathways that counteract radiation-induced damage, although specific pathways remain to be fully elucidated.

Case Studies

StudyFindings
Neuroprotective Activity Compounds similar to 1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL showed significant agonistic activity at D2/D3 receptors in vitro and improved locomotor activity in reserpinized rats .
Radioprotection A series of 1-(2-hydroxyethyl)piperazine derivatives demonstrated protective effects against radiation-induced cell death in vitro and improved survival rates in vivo models .

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